2-(3-Hydroxypropyl)phenol

描述

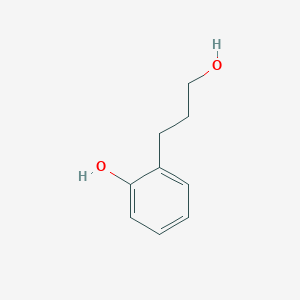

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10-11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNMOIYXEIAPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295784 | |

| Record name | 2-(3-hydroxypropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-92-1 | |

| Record name | Benzenepropanol, 2-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-hydroxypropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis Pathways

Biotransformation Product of Plant Phenols

The formation of 2-(3-Hydroxypropyl)phenol is a result of the metabolic activities of certain fungi on plant-derived phenolic compounds. These processes are key to understanding the compound's presence in certain biological systems.

This compound has been identified as a significant metabolite in the biodegradation of 2-Allylphenol (B1664045). nih.govresearchgate.net 2-Allylphenol, a synthetic fungicide designed to mimic natural compounds, undergoes biotransformation when exposed to certain microorganisms. nih.gov This conversion is a key pathway for the formation of this compound.

The fungus Rhizoctonia cerealis, a plant pathogen responsible for diseases like wheat sharp eyespot, is capable of metabolizing 2-Allylphenol. nih.govresearchgate.net Studies have shown that when R. cerealis is exposed to 2-Allylphenol, it bio-transforms the fungicide into several metabolites. nih.gov this compound is one of the four major metabolites identified in this process, designated as M4. nih.govresearchgate.netresearchgate.net The proposed biodegradation pathway suggests that 2-Allylphenol is first oxidized and then hydrolyzed, leading to the formation of this compound among other compounds. nih.govresearchgate.net

| Metabolite ID | Compound Name |

|---|---|

| M1 | 2-(2-hydroxyphenyl) acetic acid |

| M2 | 2-(2, 3-dihydroxypropyl) phenol (B47542) |

| M3 | 2-(2-hydroxypropyl)-phenol |

| M4 | 2-(3-hydroxypropyl)-phenol |

The fungus Aspergillus niger demonstrates a distinct catabolic pathway for the metabolism of Coumarin (B35378), which can also lead to the formation of this compound. researchgate.nethu.edu.jo This process involves two divergent pathways for dihydrocoumarin (B191007), an intermediate in coumarin metabolism. researchgate.net One of these pathways involves the opening of the lactone moiety, followed by the reduction of the resulting carboxylic acid. This reduction furnishes the primary alcohol, this compound. researchgate.nethu.edu.jo This specific metabolic route highlights a different biosynthetic origin for the compound, starting from the widely occurring plant coumarin. researchgate.netmdpi.com

Classification as a Natural Phenylpropanoid

Phenylpropanoids are a major class of plant secondary metabolites characterized by a C6-C3 skeleton, which consists of a six-carbon aromatic phenyl group attached to a three-carbon propane (B168953) side chain. mdpi.com These compounds are synthesized from the amino acid phenylalanine. mdpi.com

Based on its chemical structure, this compound fits the definition of a phenylpropanoid. It possesses a phenol (a C6 aromatic ring) connected to a three-carbon propyl chain (C3). Although it is often a product of biotransformation rather than direct plant synthesis, its precursors, such as Coumarin, are well-established members of the phenylpropanoid pathway. researchgate.net Therefore, this compound is classified as a natural phenylpropanoid derivative.

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches

The synthesis of 2-(3-Hydroxypropyl)phenol can be achieved through several laboratory methods, primarily involving the reduction of cyclic esters (lactones) or other precursors. These methods are chosen based on desired yield, scalability, and the specific requirements of the final product.

One significant synthetic route to this compound is the reductive cleavage of a lactone, such as chroman-2-one. Samarium(II) iodide (SmI₂) has emerged as a powerful and selective single-electron transfer reducing agent for such transformations. rsc.org The reaction proceeds under mild conditions and is highly effective for cleaving the ester bond within the lactone ring.

The mechanism involves the transfer of an electron from SmI₂ to the carbonyl group of the lactone. This process can generate a ketyl radical or an organosamarium intermediate, which then undergoes further reaction to cleave the C-O bond of the ester. nih.gov The high oxophilicity (affinity for oxygen) of the samarium ion facilitates this cleavage, ultimately leading to the formation of the desired diol product, this compound, after protonation during workup. This method is valued in organic synthesis for its reliability and high chemoselectivity. nih.gov

Table 1: Overview of Lactone Reduction via Samarium(II) Iodide

| Starting Material | Reagent | Product | Key Transformation |

|---|

Phenolic compounds are widely synthesized in laboratory settings to evaluate their potential biological activities, such as neuroprotective or anti-inflammatory effects. nih.gov The synthesis of specific derivatives allows researchers to study structure-activity relationships. A documented laboratory synthesis for this compound involves the reduction of a suitable precursor using diisobutylaluminium hydride (DIBAL-H) in toluene, which can achieve a yield as high as 99%. lookchem.com

Compounds like this compound serve as foundational structures that can be chemically modified to create a range of medicinal compounds. lookchem.com For example, derivatives of similar phenolic structures have been synthesized and tested for their ability to inhibit prostaglandin (B15479496) E2 (PGE2), a mediator of inflammation. lookchem.com The synthesis and subsequent biological screening of such phenol (B47542) derivatives are crucial steps in the discovery of new therapeutic agents. researchgate.net

Table 2: Example of Laboratory Synthesis for this compound

| Reagent | Solvent | Temperature | Reaction Time | Yield | Reference DOI |

|---|

Role as a Synthetic Intermediate in Specialized Chemical Production

Beyond its direct synthesis, this compound is a valuable intermediate in the multi-step production of specialized chemicals, particularly in the pharmaceutical and agricultural sectors. Its bifunctional nature, containing both a phenol and a primary alcohol, allows for a wide range of subsequent chemical modifications. lookchem.com

In the pharmaceutical industry, this compound is utilized as a precursor for the synthesis of active pharmaceutical ingredients (APIs). lookchem.com Its structure is a key building block for forming more complex heterocyclic systems. For example, the chroman (3,4-dihydro-2H-1-benzopyran) ring is a core component of several drugs. This compound can be converted into the 6-fluoro-chroman epoxide, a key intermediate in the synthesis of Nebivolol. epo.org Nebivolol is a highly selective beta-blocker used for the treatment of hypertension. epo.org The synthesis involves cyclization of the propyl side chain to form the pyran ring, followed by further functionalization.

In the agricultural sector, this compound serves as a starting material for the production of various agrochemicals. lookchem.com Its chemical structure can be modified to develop new pesticides and other substances that enhance crop protection and improve yield. The versatility of the phenol and alcohol groups allows for the introduction of different functionalities, leading to a diverse range of potential agrochemical products. lookchem.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1481-92-1 | C₉H₁₂O₂ |

| Samarium(II) Iodide | 32248-43-4 | SmI₂ |

| Chroman-2-one | 495-99-8 | C₉H₈O₂ |

| Diisobutylaluminium hydride | 1191-15-7 | C₈H₁₉Al |

| Toluene | 108-88-3 | C₇H₈ |

Biological and Biochemical Studies

Evaluation of Antifungal Activity in Phytopathogens

The antifungal potential of 2-(3-Hydroxypropyl)phenol has been investigated, primarily in the context of it being a metabolic byproduct of the fungicide 2-Allylphenol (B1664045). researchgate.netnih.gov Research has focused on comparing its activity against its parent compound and isomers to understand if the metabolic transformation affects its fungicidal properties. researchgate.netresearchgate.net

Studies have been conducted to determine if the degradation of 2-Allylphenol (2-AP) by phytopathogens affects its antifungal efficacy. researchgate.net 2-Allylphenol is known to be metabolized or biotransformed by the fungus Rhizoctonia cerealis into four compounds, including the isomers 2-(2-hydroxypropyl)phenol and this compound. researchgate.netnih.gov

When the antifungal activities of these metabolites were evaluated, a significant difference in efficacy was observed. researchgate.netnih.gov Research indicates that 2-(2-hydroxypropyl)phenol effectively inhibits the mycelial growth of several plant pathogens, with EC50 values ranging from 1.0 to 23.5 µg/ml. researchgate.netnih.gov This activity was found to be greater than that of the parent fungicide, 2-Allylphenol, which had EC50 values in the range of 8.2 to 48.8 µg/ml. researchgate.netnih.gov In contrast, studies consistently report that among the metabolites, only 2-(2-hydroxypropyl)phenol showed effective inhibition against the tested pathogens, implying that this compound has significantly lower or negligible antifungal activity under the same conditions. researchgate.netresearchgate.netnih.govmdpi.com

The chemical modification of the side allyl chain in 2-Allylphenol is shown to directly influence its antifungal activity. nih.gov The superior performance of 2-(2-hydroxypropyl)phenol suggests that the position of the hydroxyl group on the propyl side chain is critical for its fungicidal action. researchgate.netnih.gov

Table 1: Comparative Antifungal Activity (EC50 values in µg/mL)

Data sourced from multiple studies. researchgate.netnih.govmdpi.comnih.gov Note: "Ineffective" indicates that studies found the compound did not effectively inhibit the pathogen.

The inhibitory effects of this compound and related compounds have been specifically tested against the mycelial growth of several key phytopathogenic fungi. researchgate.net

Rhizoctonia cerealis : This pathogen, which causes wheat sharp eyespot, metabolizes 2-Allylphenol into several compounds, including this compound. researchgate.netnih.gov However, tests of the metabolites revealed that only 2-(2-hydroxypropyl)phenol was an effective inhibitor of mycelial growth, with an EC50 value of 1.0 µg/ml. researchgate.net

Pythium aphanidermatum : In assays against this oomycete, which causes damping-off and root rot in many crops, 2-(2-hydroxypropyl)phenol again showed significant inhibitory activity (EC50 of 8.6 µg/ml), which was more potent than the parent compound 2-Allylphenol (EC50 of 15.6 µg/ml). researchgate.netnih.gov this compound was not found to be an effective inhibitor. researchgate.net

Valsa mali : This fungus, responsible for apple canker, was also susceptible to 2-(2-hydroxypropyl)phenol (EC50 of 15.8 µg/ml), whereas this compound was not reported to have significant activity. researchgate.net

Botrytis cinerea : The gray mold fungus Botrytis cinerea showed the highest tolerance to these compounds among the tested pathogens. researchgate.netnih.gov Still, 2-(2-hydroxypropyl)phenol (EC50 of 23.5 µg/ml) was a more effective inhibitor of its mycelial growth than 2-Allylphenol (EC50 of 48.8 µg/ml). researchgate.netmdpi.com Again, this compound was not found to contribute to the fungicidal action. researchgate.netmdpi.com

The consistent finding across these studies is that while this compound is a metabolite of the fungicide 2-Allylphenol, it does not possess the significant antifungal properties of its isomer, 2-(2-hydroxypropyl)phenol. researchgate.netnih.gov

Involvement in Microbial Catabolism Pathways (e.g., Coumarin (B35378) Metabolism by Aspergillus niger)

This compound is a known intermediate in the microbial catabolism of coumarin. researchgate.net Studies on coumarin metabolism by various Aspergillus strains have shown that Aspergillus niger possesses distinct metabolic pathways for breaking down this compound. researchgate.net

The process in A. niger begins with the reduction of the C3-C4 double bond in coumarin to yield dihydrocoumarin (B191007). researchgate.net From this intermediate, the metabolic process diverges into two separate pathways:

Hydroxylation of the aromatic ring to produce 6-hydroxy-3,4-dihydrochromen-2-one. researchgate.net

Opening of the lactone moiety followed by the reduction of the resulting carboxylic acid. This series of reactions furnishes the primary alcohol, this compound. researchgate.nethu.edu.jo

Therefore, this compound is a key metabolite in one of the two main catabolic routes for dihydrocoumarin in Aspergillus niger. researchgate.net This pathway demonstrates a biochemical mechanism where a lactone ring is opened and reduced by microbial enzymes to form a phenolic alcohol. researchgate.nethu.edu.jo

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Allylphenol |

| 2-(2-hydroxypropyl)phenol |

| Coumarin |

| Dihydrocoumarin |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed structural analysis of 2-(3-Hydroxypropyl)phenol, providing insights into its unique chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical data on the connectivity and chemical environment of the atoms within the molecule.

In a typical ¹H NMR spectrum, the protons on the aromatic ring, the propyl side chain, and the hydroxyl groups will exhibit distinct chemical shifts, multiplicities, and coupling constants. The aromatic protons typically appear in the downfield region (around 6.7-7.2 ppm) due to the deshielding effect of the benzene (B151609) ring. The multiplicity of these signals (e.g., doublet, triplet, doublet of doublets) provides information about the substitution pattern. The protons of the propyl chain's methylene (B1212753) groups (-CH₂-) will resonate at different chemical shifts. The methylene group attached to the aromatic ring will be the most deshielded, followed by the one bearing the hydroxyl group, and finally the central methylene group.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The carbon atoms of the aromatic ring will have signals in the aromatic region (typically 115-160 ppm), with the carbon atom bonded to the phenolic hydroxyl group appearing at the most downfield position in this group. The carbons of the propyl side chain will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom Number | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 6.95 | d | 7.4 |

| H-4 | 7.10 | t | 7.8 |

| H-5 | 6.83 | t | 7.4 |

| H-6 | 7.08 | d | 7.8 |

| H-7 | 2.75 | t | 7.6 |

| H-8 | 1.85 | p | 7.6 |

| H-9 | 3.65 | t | 7.6 |

| Ar-OH | 8.2 (broad) | s | - |

| Pr-OH | 4.5 (broad) | s | - |

Note: Predicted data is based on computational models and may vary from experimental values. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom Number | Chemical Shift (ppm) |

|---|---|

| C-1 | 154.2 |

| C-2 | 128.5 |

| C-3 | 121.2 |

| C-4 | 127.8 |

| C-5 | 118.9 |

| C-6 | 115.5 |

| C-7 | 30.1 |

| C-8 | 32.4 |

| C-9 | 62.1 |

Note: Predicted data is based on computational models and may vary from experimental values. Solvent: CDCl₃.

Chromatographic Separations

Chromatographic techniques are essential for the isolation and quantification of this compound, particularly from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of phenolic compounds. rsc.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. mtc-usa.com

The retention of this compound is influenced by several factors, including the composition of the mobile phase (e.g., the ratio of water to an organic modifier like acetonitrile (B52724) or methanol), the pH of the mobile phase, and the column temperature. chemicalbook.comchemicalbook.com The hydroxyl groups on the molecule make it relatively polar, but the presence of the benzene ring and the propyl chain gives it sufficient hydrophobicity to be retained on a C18 column. The separation of positional isomers (e.g., 2-, 3-, and 4-(3-Hydroxypropyl)phenol) can be challenging and often requires careful optimization of the chromatographic conditions to achieve adequate resolution. walshmedicalmedia.com Detection is commonly performed using a UV detector, typically at a wavelength where the phenolic chromophore shows maximum absorbance.

Table 3: Exemplary HPLC Method Parameters for Phenolic Compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Note: This is a general method for phenolic compounds and would require optimization for the specific analysis of this compound.

Mass Spectrometric Analysis

Mass spectrometry (MS) is a highly sensitive and specific technique used for the detection and structural confirmation of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides a powerful analytical platform.

For phenolic compounds, electrospray ionization (ESI) in the negative ion mode is often preferred. In this mode, the phenolic proton is easily abstracted, forming a deprotonated molecule [M-H]⁻. The high acidity of the phenolic proton makes this a very favorable process.

The mass-to-charge ratio (m/z) of this deprotonated ion provides the molecular weight of the compound. For this compound (C₉H₁₂O₂), the monoisotopic mass is 152.0837 u, so the [M-H]⁻ ion would be detected at an m/z of approximately 151.0764.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M-H]⁻ precursor ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pattern of deprotonated alkylphenols often involves cleavages in the alkyl side chain. For this compound, common fragmentation pathways could include the loss of water (H₂O) from the propyl side chain or cleavage of the C-C bonds within the side chain.

Table 4: Predicted Mass Spectrometric Data for this compound in Negative Ion Mode

| Ion Type | Adduct | Predicted m/z |

|---|---|---|

| Precursor Ion | [M-H]⁻ | 151.0764 |

| Adduct Ion | [M+HCOO]⁻ | 197.0819 |

| Adduct Ion | [M+CH₃COO]⁻ | 211.0976 |

Note: Predicted data based on computational models. Experimental fragmentation data would provide more detailed structural information.

Computational and Mechanistic Investigations

In Silico Studies (e.g., Molecular Docking)

While specific molecular docking studies focusing exclusively on 2-(3-Hydroxypropyl)phenol are not extensively documented in publicly available literature, computational analyses of its precursor, 2-allylphenol (B1664045), and related phenolic compounds provide valuable insights into its potential interactions with biological targets, particularly fungal enzymes. The structural similarity allows for informed hypotheses regarding its binding modes and mechanisms of action.

In silico docking studies are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the molecular basis of a compound's biological activity. For phenolic compounds, including derivatives of 2-allylphenol, a primary area of investigation is their antifungal activity. Molecular docking simulations have been employed to investigate the binding affinities of such compounds to key fungal enzymes.

One of the proposed mechanisms of action for 2-allylphenol and its derivatives is the inhibition of fungal respiration. nih.govresearchgate.netmdpi.com This often involves interaction with enzymes in the electron transport chain. A key enzyme in some fungi, particularly in response to inhibitors of the cytochrome pathway, is the alternative oxidase (AOX). nih.govresearchgate.net It is plausible that this compound, as a metabolite of 2-allylphenol, could also interact with AOX or other components of the respiratory chain. Docking studies on similar phenolic structures often reveal interactions with the active sites of these enzymes, typically involving hydrogen bonding and hydrophobic interactions. nih.gov

For instance, the hydroxyl group on the phenol (B47542) ring and the hydroxyl group on the propyl side chain of this compound are capable of forming hydrogen bonds with amino acid residues in the active site of a target protein. The aromatic ring can participate in hydrophobic and π-π stacking interactions. Molecular docking studies on other ortho-substituted phenols with fungal tyrosinase have demonstrated that the orientation and binding affinity are influenced by the nature and position of the substituents. mdpi.com

A theoretical molecular docking study could be designed to investigate the binding of this compound to fungal respiratory enzymes. The process would involve obtaining the three-dimensional structures of the target enzymes from a protein data bank, followed by computational docking of the this compound molecule into the active sites of these enzymes. The results would be analyzed to determine the binding energy and the specific interactions, which could then be used to support or refute the hypothesis that this compound acts as a fungal respiration inhibitor.

Table 1: Potential Molecular Interactions of this compound in a Fungal Enzyme Active Site (Hypothetical)

| Interaction Type | Functional Group of this compound Involved | Potential Amino Acid Residues in Enzyme Active Site |

| Hydrogen Bonding | Phenolic Hydroxyl Group, Propyl Hydroxyl Group | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Hydrophobic Interactions | Phenyl Ring, Propyl Chain | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Postulated Mechanisms in Biological Systems (e.g., as a Metabolite in Fungal Pathways)

Research has identified this compound as a metabolite in the fungal biotransformation of the synthetic fungicide 2-allylphenol. nih.gov This metabolic process has been observed in phytopathogenic fungi, providing a clear biological context for the compound's existence and potential role in fungal systems.

The primary precursor, 2-allylphenol, is known for its antifungal properties and is used to control a range of plant diseases. mdpi.comnih.gov Studies on fungi such as Botrytis cinerea and Rhizoctonia cerealis have shown that these organisms can metabolize 2-allylphenol into several derivatives, including this compound. researchgate.net

The proposed metabolic pathway suggests that the allyl side chain of 2-allylphenol undergoes oxidation and hydration reactions catalyzed by fungal enzymes. This biotransformation is a detoxification mechanism for the fungus, converting the more toxic parent compound into various metabolites. The antifungal activity of these metabolites has also been a subject of investigation. For instance, studies on the biotransformation products of 2-allylphenol have determined their efficacy in inhibiting the mycelial growth of various fungi. mdpi.comnih.gov

The postulated mechanism for the formation of this compound from 2-allylphenol in a fungal system likely involves the following steps:

Initial Oxidation: The double bond in the allyl group of 2-allylphenol is a likely site for initial enzymatic attack, possibly by an epoxidase, leading to the formation of an epoxide intermediate.

Hydrolysis: The epoxide is then hydrolyzed by an epoxide hydrolase, opening the ring to form a diol.

Further Metabolism: Subsequent enzymatic reactions may lead to the formation of this compound.

The presence of this compound as a metabolite indicates that it is a part of the metabolic network of certain fungi when they are exposed to 2-allylphenol. The biological activity of this compound itself is of interest, as metabolites of fungicides can sometimes retain, lose, or even have altered bioactivity compared to the parent compound.

Table 2: this compound in Fungal Metabolism of 2-Allylphenol

| Precursor Compound | Fungal Species | Metabolite | Postulated Metabolic Reaction | Reference |

| 2-Allylphenol | Rhizoctonia cerealis | This compound | Oxidation and hydrolysis of the allyl side chain | nih.gov |

| 2-Allylphenol | Botrytis cinerea | This compound | Biotransformation product | researchgate.net |

Emerging Research Themes and Potential Applications in Academic Contexts

Utilization in Chemical Synthesis Research and Development

In the realm of chemical synthesis, 2-(3-Hydroxypropyl)phenol serves as a valuable intermediate and precursor molecule. lookchem.com Its bifunctional nature, possessing both a reactive phenolic ring and a terminal hydroxyl group, allows for a wide range of chemical modifications. This versatility makes it a significant building block in the synthesis of more complex molecules for various applications. lookchem.com

Research in pharmaceutical development utilizes this compound as a starting material for creating diverse medicinal compounds. lookchem.com Its structure can be chemically altered to produce a variety of derivatives, making it a key component in the discovery of new drugs. lookchem.com For instance, the general class of phenols and their derivatives has been explored for creating novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment and in the development of benzoxaborole β-lactamase inhibitors.

In the agricultural sector, this compound is a foundational material for producing various agrochemicals. lookchem.com Its utility extends to the development of pesticides and other substances aimed at enhancing crop protection and yield. lookchem.com Furthermore, its inherent properties have led to its use as a disinfectant, capable of eliminating or inactivating pathogens, and as a preservative that inhibits microbial growth to extend the shelf life of various products. lookchem.com

Further Exploration of Its Role in Natural Biotransformation Pathways

The biotransformation of phenolic compounds by microorganisms is a significant area of environmental and biotechnological research. While the specific biotransformation pathways of this compound are not yet fully elucidated, studies on similar alkylphenols provide a framework for potential metabolic routes. nih.govresearchgate.net The microbial degradation of alkylphenols is an area of intensive study, with many degrading bacteria belonging to the sphingomonads and related genera. nih.govresearchgate.net

Generally, the bacterial and fungal degradation of short-chain alkylphenols involves aromatic ring hydroxylation and oxidation of the alkyl chain. nih.govresearchgate.net A common pathway for bacterial aerobic degradation of phenol (B47542) and its derivatives begins with the hydroxylation of the benzene (B151609) ring to form a catechol. nih.gov This is followed by the cleavage of the aromatic ring, which can occur via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, catalyzed by catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, respectively. nih.govird.fr

For example, research on Rhodococcus species has identified a pathway for the catabolism of 4-ethylphenol (B45693) that proceeds through the meta-cleavage of 4-ethylcatechol. frontiersin.org Given its structure as a short-chain alkylphenol, it is plausible that this compound undergoes a similar biotransformation, starting with hydroxylation to form an alkylcatechol intermediate, followed by ring cleavage. Further research is required to isolate and characterize the specific microorganisms and enzymatic pathways responsible for the natural degradation of this compound.

| Enzyme Family | Role in Phenol Biotransformation |

| Phenol Hydroxylase | Catalyzes the initial oxidation of phenol to catechol. nih.gov |

| Catechol 1,2-Dioxygenase | Cleaves the catechol ring via the ortho-pathway. nih.gov |

| Catechol 2,3-Dioxygenase | Cleaves the catechol ring via the meta-pathway. nih.govird.fr |

Application as a Tool Compound in Microbial Metabolism Studies

In academic research, small molecules are often used as "tool compounds" to probe biological pathways and enzyme functions. While specific studies employing this compound for this purpose are not yet prominent, its structure makes it a prime candidate for investigating microbial metabolism of alkylphenols.

Studies on bacteria such as Stenotrophomonas maltophilia and Pseudomonas moorei have examined their ability to degrade phenol under various suboptimal conditions, including different temperatures, pH levels, and salinity. mdpi.com These studies measure degradation kinetics and the activity of key enzymes like catechol dioxygenases to understand bacterial adaptation and efficiency. mdpi.com

As a substituted phenol, this compound could serve as a specific substrate to:

Probe Enzyme Specificity: By comparing its degradation rate and pathway to that of phenol or other alkylphenols, researchers could determine the substrate specificity of hydroxylases and dioxygenases from various microorganisms.

Elucidate Metabolic Pathways: Its unique side chain provides additional sites for metabolic attack (e.g., oxidation of the alcohol), allowing for a more detailed investigation of the downstream metabolic fate of alkylphenols beyond simple ring cleavage.

Study Structure-Activity Relationships: By systematically comparing the transformation rates of this compound with other phenols possessing different alkyl substituents, researchers can establish relationships between the chemical structure of a pollutant and its microbial degradability. nih.gov

The use of this compound as a tool compound could therefore contribute to a deeper understanding of the fundamental processes of microbial bioremediation of phenolic contaminants.

Development of Chemical Libraries Based on the this compound Scaffold

The development of chemical libraries around a central molecular structure, or scaffold, is a cornerstone of modern drug discovery and materials science. A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for creating libraries of bioactive compounds. columbia.edu

The this compound structure represents a potentially valuable scaffold for diversity-oriented synthesis (DOS), a strategy aimed at efficiently producing collections of structurally diverse compounds. nih.gov Its key features for library development include:

The Phenolic Hydroxyl Group: This site can be readily alkylated, acylated, or used in ether linkages to introduce a wide variety of substituents.

The Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) at positions ortho and para to the hydroxyl group, allowing for further diversification.

The Propyl Alcohol: The primary alcohol on the side chain can be oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, and amines, providing another point for chemical modification.

By systematically modifying these three regions of the molecule, a large and diverse library of compounds can be generated from a single, readily accessible starting scaffold. rsc.org Such a library could be screened for a wide range of biological activities, from antimicrobial to anticancer properties, or for novel material properties. This approach avoids time-consuming de novo synthesis for each new compound, accelerating the discovery process. rsc.org

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 2-(3-Hydroxypropyl)phenol

This compound, a derivative of phenol (B47542), is recognized academically primarily as a chemical intermediate and a biotransformation product. lookchem.commdpi.com Its fundamental chemical and physical properties have been documented, including its molecular formula (C9H12O2), molecular weight (approximately 152.19 g/mol ), and various computed descriptors such as its IUPAC name and SMILES notation. nih.govlookchem.comguidechem.com

The compound's principal role in the scientific literature is as a precursor or building block in the synthesis of more complex molecules. It serves as a starting material in the creation of pharmaceuticals and agricultural chemicals, valued for its versatility in chemical modification. lookchem.com Furthermore, it has been identified for its use as a disinfectant and preservative, indicating some level of antimicrobial activity. lookchem.com

Recent research has situated this compound within the context of phenylpropanoids, specifically as a derivative of 2-allylphenol (B1664045). Studies have assessed its antifungal activity against various phytopathogenic fungi, such as Botrytis cinerea, alongside its parent compound. mdpi.com This places the compound within the broader investigation of natural and synthetic phenols as potential agrochemicals. mdpi.com

Basic physicochemical data for the compound are available across multiple chemical databases, providing information on properties like boiling point, density, and predicted pKa. lookchem.comguidechem.com This foundational data supports its identification and use in synthetic chemistry.

Identification of Knowledge Gaps in Its Academic Profile

Despite its established role as a synthetic precursor, the academic profile of this compound is marked by significant knowledge gaps. A comprehensive understanding of its biological and toxicological profile is notably absent from the current literature.

Key identified gaps include:

Limited Pharmacological Characterization: While many phenol derivatives are known to possess a wide range of biological activities (antioxidant, anti-inflammatory, anticancer), dedicated studies to screen this compound for such properties are scarce. eurekaselect.commdpi.com Its potential as a bioactive agent in its own right remains largely unexplored.

Lack of Mechanistic Studies: For the antifungal activity that has been reported, the precise mechanism of action is not well-defined. mdpi.com Understanding how it interacts with fungal cells at a molecular level is crucial for any potential development as a fungicide.

Incomplete Toxicological Data: There is a significant deficiency in systematic toxicological studies. Comprehensive data on its effects on human health and the environment, including cytotoxicity, genotoxicity, and ecotoxicity, are not readily available in peer-reviewed literature.

Metabolic Fate and Pharmacokinetics: While it is known as a biotransformation product of 2-allylphenol, its own metabolic pathway, absorption, distribution, and excretion in biological systems have not been thoroughly investigated.

Optimization of Synthesis: Although it is used as a chemical intermediate, there is a lack of comparative studies on various synthetic routes to identify the most efficient, cost-effective, and environmentally friendly methods for its production.

Future Directions for Comprehensive Research Initiatives on the Compound

Addressing the identified knowledge gaps requires a multi-faceted research approach. Future initiatives should focus on building a comprehensive academic profile for this compound beyond its current status as a chemical intermediate.

Future research directions should include:

Systematic Biological Activity Screening: A broad-based screening of this compound should be undertaken to evaluate its potential pharmacological activities. Based on the activities of related phenolic compounds, initial research could focus on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. eurekaselect.commdpi.com

In-depth Mechanistic Investigations: For any significant biological activity identified, subsequent studies must focus on elucidating the underlying mechanism of action. For its known antifungal effects, this would involve investigating its impact on fungal cell membranes, respiration, and other vital cellular processes.

Comprehensive Toxicological Evaluation: To enable any future applications, a full suite of toxicological assessments is imperative. This should include in vitro and in vivo studies to determine its acute and chronic toxicity, mutagenicity, and potential as a skin or eye irritant.

Pharmacokinetic and Metabolic Studies: Research is needed to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in various biological systems. This is critical for assessing its potential as either a therapeutic agent or its risk as an environmental substance.

Advanced Synthetic and Derivatization Studies: There is an opportunity to explore novel synthetic pathways that are more sustainable ("green chemistry"). Furthermore, using this compound as a scaffold, a library of new derivatives could be synthesized and tested to potentially enhance its biological activity or tailor its physicochemical properties for specific applications, such as in polymer or materials science. rsc.org

By pursuing these research avenues, the scientific community can develop a thorough understanding of this compound, potentially unlocking new applications and ensuring a complete assessment of its biological and environmental impact.

常见问题

Q. What are the recommended synthetic routes for 2-(3-Hydroxypropyl)phenol, and how can reaction conditions be optimized for academic laboratory-scale production?

Methodological Answer: The synthesis of phenolic derivatives like this compound typically involves alkylation or hydroxylation reactions. For instance, phenolic compounds with hydroxypropyl substituents can be synthesized via nucleophilic substitution using propylene oxide or halogenated precursors under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes:

- Catalyst selection : Use phase-transfer catalysts to enhance reaction efficiency.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Reference synthetic protocols for structurally analogous compounds (e.g., phenol-triazole derivatives) highlight the importance of protecting groups to prevent undesired side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

| Technique | Application | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions and hydroxypropyl chain conformation | Chemical shifts: δ 6.5–7.5 ppm (aromatic H), δ 3.5–4.0 ppm (hydroxypropyl -CH₂-) |

| FT-IR | Identify hydroxyl (-OH, ~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) | Baseline correction to minimize solvent interference. |

| HPLC-MS | Assess purity and detect trace impurities | Use C18 columns with acetonitrile/water gradients; ESI+ mode for molecular ion detection . |

| Discrepancies in spectral data should be resolved by comparing computational predictions (e.g., PubChem’s InChI-derived spectra) with experimental results . |

Advanced Research Questions

Q. How can researchers investigate the antioxidant mechanisms of this compound using in vitro assays?

Methodological Answer: Antioxidant activity can be evaluated through:

- DPPH/ABTS Radical Scavenging : Quantify IC₅₀ values (µM) and compare to standards like Trolox. Adjust pH to 7.4 to mimic physiological conditions .

- Lipid Peroxidation Inhibition : Use linoleic acid emulsions and monitor conjugated dienes at 234 nm.

- Electrochemical Analysis : Cyclic voltammetry to determine redox potentials, correlating with radical-neutralizing capacity .

For mechanistic insights, combine these assays with DFT calculations to map electron-donating sites on the phenolic ring .

Q. What strategies resolve contradictions in biological activity data across model systems for phenolic derivatives like this compound?

Methodological Answer: Contradictions often arise from:

- Solubility differences : Use co-solvents (e.g., DMSO ≤0.1%) or liposomal encapsulation to ensure uniform bioavailability .

- Metabolic variability : Perform comparative studies in primary cell lines vs. immortalized cells (e.g., neuronal SH-SY5Y vs. HepG2).

- Structural analogs : Test derivatives (e.g., methoxy or halogen substitutions) to isolate functional group contributions .

For antifungal studies, discrepancies in Botrytis cinerea inhibition (e.g., IC₅₀ variability) may require standardized spore viability assays .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., tyrosinase or β-amyloid) .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds .

Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What experimental designs mitigate challenges in studying this compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Tests : Incubate compound in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .

- Light/Oxygen Sensitivity : Store samples in amber vials under N₂ atmosphere.

- Metabolite Profiling : Use LC-QTOF-MS to identify oxidation products (e.g., quinones) and glutathione adducts .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the cytotoxicity of this compound in different cell lines?

Methodological Answer:

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify threshold effects.

- Cell-Specific Factors : Measure membrane permeability (trypan blue exclusion) and efflux pump activity (e.g., P-gp inhibitors) .

- Control Experiments : Include antioxidants (e.g., NAC) to distinguish ROS-mediated toxicity from direct cell damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。